molecular formula C22H37NO10 B070310 beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- CAS No. 178563-29-6

beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-

Cat. No. B070310
M. Wt: 475.5 g/mol
InChI Key: DMUIWVYYEDVXRR-OCXOTAFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and reducing the activity of immune cells. It may also work by targeting specific receptors on cells and tissues.

Biochemical And Physiological Effects

Beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to have antioxidant properties and may protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- in lab experiments is its ability to target specific cells and tissues. This makes it a potentially useful tool for drug delivery and for studying the mechanisms of various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-. One direction is to further investigate its potential as a drug delivery system. Another direction is to study its potential use in treating other inflammatory diseases, such as multiple sclerosis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- involves the reaction of tricyclo[3.3.1.1(3,7)]dec-2-ylamine with glucosyl bromide in the presence of silver oxide. The resulting compound is then purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

Beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. It has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues.

properties

CAS RN

178563-29-6

Product Name

beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-

Molecular Formula

C22H37NO10

Molecular Weight

475.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5S,6R)-6-(2-adamantylamino)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H37NO10/c24-6-12-15(26)16(27)19(30)22(32-12)33-20-13(7-25)31-21(18(29)17(20)28)23-14-10-2-8-1-9(4-10)5-11(14)3-8/h8-30H,1-7H2/t8?,9?,10?,11?,12-,13-,14?,15-,16+,17-,18+,19-,20-,21-,22+/m1/s1

InChI Key

DMUIWVYYEDVXRR-OCXOTAFCSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)C3N[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

SMILES

C1C2CC3CC1CC(C2)C3NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O

Other CAS RN

178563-29-6

synonyms

4-O-beta-D-Glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-ylbeta-D-g lucopyranosylamine

Origin of Product

United States

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